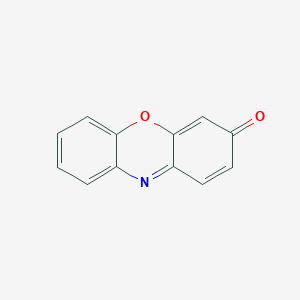
3H-Phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Phenoxazin-3-one is a natural product found in Calocybe gambosa with data available.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antimicrobial Activity
3H-Phenoxazin-3-one and its derivatives exhibit notable antimicrobial properties, making them valuable in the fight against bacterial infections. Studies have shown that substituted derivatives of this compound possess antibacterial activity comparable to standard antibiotics like Streptomycin. These compounds have been tested against various bacterial strains, demonstrating significant zones of inhibition, particularly against Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
Research indicates that this compound derivatives can induce apoptosis in cancer cells by altering intracellular pH levels. For instance, compounds such as 2-amino-3H-phenoxazin-3-one have been shown to reduce pH in cancer cells, leading to cytotoxic effects and cell death. This mechanism has been observed in several cancer cell lines, including MCF-7 and A431, where these compounds triggered mitochondrial membrane potential loss, a precursor to apoptosis .
3. Antiviral Properties
Certain derivatives of this compound have also demonstrated antiviral activities. These compounds can inhibit viral replication and are being explored for their potential use in treating viral infections .
4. Anti-inflammatory Effects
The anti-inflammatory properties of this compound derivatives make them suitable candidates for therapeutic applications in conditions characterized by inflammation. Their ability to modulate inflammatory pathways is under investigation for potential use in treating chronic inflammatory diseases .
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving o-phenylenediamines and quinones. The oxidative coupling of o-aminophenols is a common method used to create these heterocycles. The presence of multiple reactive centers allows for the production of a wide range of derivatives with enhanced biological activities .
Case Studies and Research Findings
1. Antibacterial Activity Study
In a study focused on the antibacterial efficacy of substituted 2-bromo-1,4-dimethoxy-3H-phenoxazin-3-one derivatives, researchers found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 mm to 20 mm . This study highlights the potential for developing new antibacterial agents based on the phenoxazine scaffold.
2. Apoptosis Induction in Cancer Cells
A detailed investigation into the effects of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one revealed that this compound significantly induced apoptosis in various cancer cell lines by rapidly decreasing intracellular pH levels. The study provided insights into the mechanism by which these compounds exert their cytotoxic effects, establishing a link between pH modulation and cell death .
Summary Table of Applications
Propiedades
Número CAS |
1916-63-8 |
|---|---|
Fórmula molecular |
C12H7NO2 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
phenoxazin-3-one |
InChI |
InChI=1S/C12H7NO2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H |
Clave InChI |
UOMHBFAJZRZNQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |
Key on ui other cas no. |
1916-63-8 |
Sinónimos |
phenoxazinone phenoxazone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















